molecular formula C13H16FNO5S B12286487 (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12286487
M. Wt: 317.34 g/mol
InChI Key: YHKBCMZOALUBAA-LLVKDONJSA-N
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Description

(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a unique oxathiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable fluorophenyl derivative with a thiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the oxathiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool compound for studying various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific oxathiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16FNO5S

Molecular Weight

317.34 g/mol

IUPAC Name

tert-butyl (4S)-4-(4-fluorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1

InChI Key

YHKBCMZOALUBAA-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)F

Origin of Product

United States

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